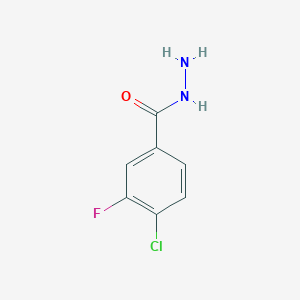

4-Chloro-3-fluorobenzohydrazide

Description

4-Chloro-3-fluorobenzohydrazide is a halogenated benzohydrazide derivative characterized by a chloro substituent at the 4-position and a fluoro substituent at the 3-position of the benzene ring. This compound is of significant interest in medicinal and coordination chemistry due to its hydrazide (-CONHNH₂) functional group, which enables versatile reactivity, including chelation with metal ions and participation in condensation reactions to form hydrazones or heterocyclic frameworks.

Properties

IUPAC Name |

4-chloro-3-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHINITWLUJWRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorobenzohydrazide typically involves the reaction of 4-chloro-3-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chloro-3-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while condensation reactions can produce hydrazones .

Scientific Research Applications

4-Chloro-3-fluorobenzohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

Key structural analogs, identified via similarity scoring (), include:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 4-Chloro-2-fluorobenzohydrazide | [536-40-3] | 0.75 | Fluoro at 2-position, chloro at 4 |

| 4-Chloro-3-fluorobenzohydrazide | [619-56-7] | 0.90 | Target compound |

| 4-Chloro-3-methylbenzohydrazide | [438197-19-4] | 0.86 | Methyl substituent instead of fluoro |

| 3-Chloro-4-fluorophenylhydrazine HCl | [175135-74-7] | N/A | Hydrochloride salt, reversed substituents |

Positional Isomerism :

- The 4-chloro-2-fluoro analog ([536-40-3]) exhibits reduced similarity (0.75) due to altered electronic effects from the fluoro substituent’s position.

- Reversed substituents in 3-chloro-4-fluorophenylhydrazine hydrochloride ([175135-74-7]) demonstrate distinct crystallographic packing and solubility profiles, as hydrochloride salts generally exhibit higher melting points (e.g., 211–212°C for this analog) compared to free hydrazides .

Physicochemical Properties

- Melting Points : Hydrochloride salts (e.g., [175135-74-7]) typically display higher thermal stability (mp >200°C) than free hydrazides, which may decompose at lower temperatures .

- Solubility : Electron-withdrawing substituents (Cl, F) reduce hydrophilicity, but the hydrazide group enhances solubility in polar aprotic solvents like DMSO. Methyl-substituted analogs (e.g., [438197-19-4]) show increased lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

4-Chloro-3-fluorobenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C7H6ClF N3O

- Molecular Weight : 189.59 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal effect |

Antituberculosis Activity

Derivatives of this compound have shown promising results against Mycobacterium tuberculosis, suggesting potential for new antitubercular drug development. The mechanism involves the inhibition of enzymes crucial for the survival of the bacteria.

Antitumoral Activity

Studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Modulation of key signaling pathways involved in tumor growth.

| Cancer Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 75% at 50 µM | |

| MCF-7 (Breast Cancer) | 65% at 50 µM |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits critical enzymes in microbial and cancer cell metabolism.

- Receptor Modulation : It may interact with various neural receptors, influencing mood regulation and seizure activity.

Case Studies

- Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of various hydrazides, including this compound, against clinical isolates. Results indicated significant inhibition against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

- Anticancer Research

- In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.